布雷维毒素A

描述

Synthesis Analysis

The total synthesis of brevetoxin A represents a significant achievement in the field of organic chemistry due to the molecule's intricate structure and the complexity of its stereochemical arrangement. Nicolaou et al. (2009) reported a successful total synthesis of brevetoxin A, highlighting the use of tetracyclic coupling partners through a Horner-Wittig olefination and subsequent steps leading to the natural product via selective oxidative processes and methylenation. Similarly, Crimmins et al. (2009) described a unified approach for synthesizing subunits of brevetoxin A, employing a ring-closing metathesis strategy from corresponding dienes, showcasing the synthetic versatility and challenges in constructing such a complex molecule.

Molecular Structure Analysis

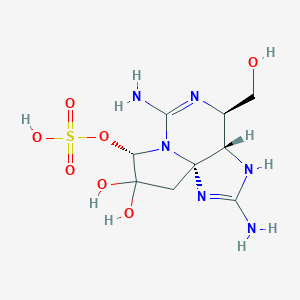

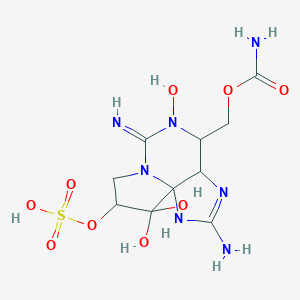

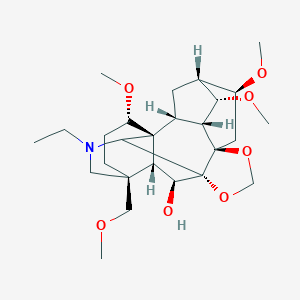

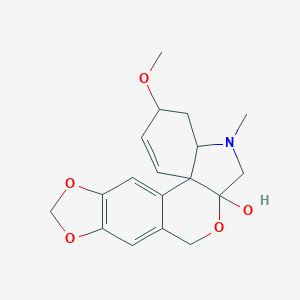

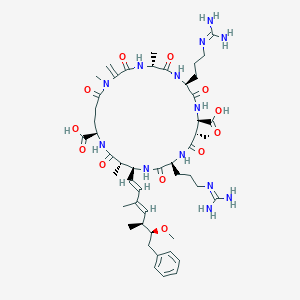

The molecular structure of brevetoxin A is remarkable for its decacyclic ether framework, featuring multiple five- to nine-membered oxacycles and 22 tetrahedral stereocenters. This structure is responsible for the toxin's biological activity, primarily its interaction with voltage-sensitive sodium channels (VSSCs) in neural membranes, leading to disruptive effects on cellular ion homeostasis. The detailed structure elucidation of brevetoxin A and related compounds has been pivotal in understanding the mode of action of these toxins and their significant potency as neurotoxins.

Chemical Reactions and Properties

Brevetoxin A engages in specific chemical interactions primarily due to its polyether structure, influencing its reactivity and biological interactions. Its chemical reactions often involve interactions with sodium channels, where brevetoxins bind to site 5 on the voltage-sensitive sodium channel, enhancing cellular Na+ influx and leading to excitatory effects. This unique interaction is a critical aspect of their neurotoxicological profile, mediating their potent neurotoxic effects.

Physical Properties Analysis

As lipid-soluble polyether compounds, brevetoxins exhibit specific physical properties that influence their distribution and effects in marine environments and biological systems. Their lipophilicity facilitates crossing biological membranes, contributing to their potent toxicity. The solubility and stability of brevetoxins in various media are critical for their environmental persistence and impact, particularly during red tide events, where they can accumulate in marine organisms and affect human health through seafood consumption and aerosol inhalation.

Chemical Properties Analysis

The chemical properties of brevetoxin A, including its reactivity and interactions with biological molecules, are fundamentally linked to its complex polyether structure. The molecule's ability to bind to and modulate voltage-sensitive sodium channels underscores its role as a neurotoxin. The specificity and potency of this interaction are due to the structural features of brevetoxin A, which enable precise binding to the sodium channel receptor site, leading to alterations in ion flux and neuronal excitability.

科研应用

合成和分子结构

- 布雷维毒素A的全合成:布雷维毒素A是一种强效神经毒素,在实验室中已经合成。这种合成具有重要意义,因为它可以用于制备类似物以进行生化研究,有助于理解其复杂的分子结构,其中包括一个具有多个环和立体中心的多环大分子(Nicolaou et al., 1998)。

药理功能

- 独特的结构和药理功能:布雷维毒素A以其独特的结构和通过结合到电压敏感的钠通道而增强细胞内钠流入的能力而闻名。这一特性使其成为药理研究的焦点(Baden, 1989)。

神经毒性和细胞效应

- 对钠通道的影响:对哺乳动物神经母细胞瘤细胞的研究表明,布雷维毒素A改变了钠通道的激活,增加了静息状态下的钠电流,而不改变通道的导电性。这突显了它在改变神经元活动中的作用(Sheridan & Adler, 1989)。

- 在中风治疗中的潜力:包括布雷维毒素A在内的低剂量布雷维毒素可能引发神经再生,暗示在中风治疗中可能有应用。然而,其炎症特性需要谨慎考虑(McCall et al., 2022)。

分析方法

- 基于荧光的测定:开发了基于荧光的测定方法用于布雷维毒素,包括布雷维毒素A,提供了一种更安全、更快速和更经济的方法来分析它们与电压敏感的钠通道的结合。这对于正在进行的研究和毒性研究至关重要(McCall et al., 2014)。

治疗应用

- 促进神经生长:布雷维毒素衍生物在增强神经生长方面显示出潜力,特别是在神经退行性疾病和神经系统疾病的背景下。这种应用基于它们对电压门控钠通道和细胞内途径的活性(Taupin, 2009)。

环境和健康监测

- 哺乳动物中的生物监测:已经开发了技术来监测血液中布雷维毒素,包括布雷维毒素A的存在,提供了一种跟踪这些毒素对环境和健康影响的方法(Fairey et al., 2001)。

性质

IUPAC Name |

2-[[(1S,3R,4S,6S,8R,10R,12S,16R,18S,20R,22S,24Z,27R,29S,33R,35S,37R,39R,41S,42S,44R,46S,48R,49Z)-41-hydroxy-4,8,10,46-tetramethyl-14-oxo-2,7,13,17,21,28,34,38,43,47-decaoxadecacyclo[25.24.0.03,22.06,20.08,18.012,16.029,48.033,46.035,44.037,42]henpentaconta-24,49-dien-39-yl]methyl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C49H70O13/c1-26-17-36-39(22-45(52)58-36)57-44-21-38-40(62-48(44,4)23-26)18-28(3)46-35(55-38)11-7-6-10-31-32(59-46)12-8-14-34-33(54-31)13-9-15-43-49(5,61-34)24-42-37(56-43)20-41-47(60-42)30(51)19-29(53-41)16-27(2)25-50/h6-8,14,25-26,28-44,46-47,51H,2,9-13,15-24H2,1,3-5H3/b7-6-,14-8-/t26-,28+,29-,30+,31-,32+,33+,34-,35+,36+,37+,38-,39-,40+,41-,42-,43-,44+,46-,47+,48-,49+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MGVIMUPHKPHTKF-HQUFVKSZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2C(CC(=O)O2)OC3CC4C(CC(C5C(O4)CC=CCC6C(O5)CC=CC7C(O6)CCCC8C(O7)(CC9C(O8)CC2C(O9)C(CC(O2)CC(=C)C=O)O)C)C)OC3(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1C[C@H]2[C@@H](CC(=O)O2)O[C@H]3C[C@@H]4[C@H](C[C@@H]([C@@H]5[C@@H](O4)C/C=C\C[C@@H]6[C@@H](O5)C/C=C\[C@@H]7[C@@H](O6)CCC[C@@H]8[C@@](O7)(C[C@@H]9[C@@H](O8)C[C@@H]2[C@@H](O9)[C@H](C[C@H](O2)CC(=C)C=O)O)C)C)O[C@@]3(C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C49H70O13 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60879996 | |

| Record name | Brevetoxin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

867.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Brevetoxin A | |

CAS RN |

98112-41-5 | |

| Record name | Brevetoxin A | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=98112-41-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Brevetoxin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60879996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

免责声明和体外研究声明

请注意,BenchChem上提供的所有文章和产品信息仅供参考。BenchChem上出售的产品专为体外研究而设计,这些研究在活体生物体外进行。源自拉丁词汇“in glass”的体外研究涉及在受控实验室环境中使用细胞或组织进行的实验。需要注意的是,这些产品不被归类为药物,并且它们未经FDA批准,不用于预防、治疗或治愈任何医疗状况、疾病或疾患。我们必须强调,严禁将这些产品引入人体或动物。遵守这些准则对于确保在研究和实验中遵守法律和道德标准至关重要。